4-Fluorospiro[indoline-3,4'-piperidin]-2-one is classified as a spirocyclic compound. Spiro compounds are characterized by having two or more rings that share a single atom. This particular compound is also categorized under heterocyclic compounds due to the presence of nitrogen in its structure, which contributes to its reactivity and biological properties.
The synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one can be achieved through various methods. One common approach involves the reaction of isatin with piperidine derivatives in the presence of a suitable catalyst.
The molecular structure of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one can be described as follows:
4-Fluorospiro[indoline-3,4'-piperidin]-2-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-Fluorospiro[indoline-3,4'-piperidin]-2-one primarily involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one include:
The applications of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one span various fields:
Ongoing research aims to further explore the pharmacological potential of this compound through structural modifications to enhance efficacy and selectivity against various biological targets.
The spiro[indoline-3,4'-piperidin]-2-one scaffold features a quaternary stereocenter at the spiro junction where the oxindole core connects to the piperidine ring. This configuration creates significant structural rigidity that reduces conformational flexibility and entropy penalties upon binding to biological targets. The oxindole moiety provides dual hydrogen-bonding capabilities—the lactam NH acts as a hydrogen bond donor while the carbonyl oxygen serves as a hydrogen bond acceptor—facilitating strong interactions with protein binding sites [3] [4]. The piperidine ring contributes basic nitrogen functionality that can be protonated under physiological conditions, enhancing water solubility and enabling salt formation (e.g., hydrochloride salts as evidenced by CID 131676496) [2]. This structural combination has proven particularly valuable in oncology drug discovery, where the scaffold demonstrates multitargeting capabilities against key oncogenic pathways [4].
The strategic incorporation of fluorine at the C4 position of the spirooxindole framework induces profound effects on both molecular properties and biological interactions. Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment that influences electron distribution throughout the aromatic system. This modifies the compound's electronic profile, potentially enhancing binding affinity through dipole-dipole interactions and orthogonal multipolar contacts with target proteins [4]. The compact atomic radius of fluorine (van der Waals radius ≈ 1.47 Å) permits nearly isosteric replacement of hydrogen while providing superior metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position [5]. Computational analyses of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one demonstrate that fluorination reduces the molecule's susceptibility to oxidative metabolism while maintaining favorable physicochemical parameters (molecular weight = 220.25 g/mol, calculated LogP = 1.28) that align with Lipinski's rule of five [5]. These properties collectively contribute to improved pharmacokinetic profiles and enhanced membrane permeability in fluorinated derivatives compared to their non-halogenated counterparts.
The development pathway of fluorinated spirooxindoles has been marked by several key milestones. Early research focused on naturally occurring spirooxindoles like spirotryprostatin A and strychnofoline, which demonstrated promising anticancer activities but faced limitations in bioavailability and synthetic accessibility [3] [4]. The discovery that fluorination could enhance target affinity and metabolic stability stimulated systematic structure-activity relationship studies. A significant breakthrough emerged with the development of CFI-400945, a fluorinated spirooxindole targeting Polo-like kinase 4 (PLK4) with exceptional potency (Ki = 0.26 nM), which advanced to Phase I clinical trials (NCT01954316) for breast cancer [4]. Parallel research demonstrated that fluorination at the C4 position improved blood-brain barrier penetration in spirooxindoles targeting neurological disorders, though applications in oncology remain the primary focus [5]. The synthesis of 4-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CID 131676496) represented an important advancement in salt forms to enhance aqueous solubility for in vivo evaluation [2]. Contemporary research has increasingly integrated computational methods, including density functional theory (DFT) analyses and molecular docking studies, to rationalize the enhanced bioactivity of fluorinated derivatives and guide structural optimization [3] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: